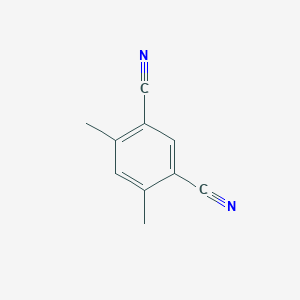

4,6-dimethylisophthalonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQILAVLOKGLTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17309-31-8 | |

| Record name | 4,6-DIMETHYL-ISOPHTHALONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dimethylisophthalonitrile

Established Synthetic Pathways for 4,6-Dimethylisophthalonitrile

Established routes to 4,6-dimethylisophthalonitrile primarily rely on multi-step transformations starting from readily available aromatic hydrocarbons. These methods offer versatility and are well-documented in organic chemistry literature.

Multi-step Reaction Sequences in 4,6-Dimethylisophthalonitrile Synthesis

A prevalent strategy for the laboratory-scale synthesis of 4,6-dimethylisophthalonitrile involves a sequence of nitration, reduction, and cyanation, starting from m-xylene (B151644).

The typical reaction sequence is as follows:

Dinitration of m-Xylene: m-Xylene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4,6-dinitro-m-xylene. nist.govresearchgate.netnist.gov The methyl groups direct the nitration to the 4 and 6 positions.

Reduction to Diamine: The resulting 4,6-dinitro-m-xylene is subsequently reduced to the corresponding diamine, 4,6-diamino-m-xylene. nih.gov This reduction is commonly achieved using methods such as catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst or using reducing agents like tin(II) chloride in hydrochloric acid.

Sandmeyer Reaction: The final step involves the conversion of the two amino groups of 4,6-diamino-m-xylene into nitrile groups. This is accomplished via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of aryl amines. wikipedia.orgpku.edu.cn The diamine is first treated with sodium nitrite (B80452) in an acidic solution to form a bis-diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt (CuCN) to yield the target 4,6-dimethylisophthalonitrile. wikipedia.orgacs.org

This multi-step approach, while reliable, can sometimes be hampered by low yields in the Sandmeyer reaction step, particularly with substrates bearing multiple functional groups. nih.gov

Pyrimidine (B1678525) Synthesis Analogies and Relevant Precursors

The chemistry of isophthalonitriles shares precursor analogies with the synthesis of pyrimidines. Pyrimidines are typically synthesized through the cyclization of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-carbon-nitrogen (N-C-N) fragment like urea, thiourea, or guanidine. wikipedia.org

An interesting parallel can be drawn from the precursors. The synthesis of 4,6-dihydroxypyrimidine, for instance, involves the reaction of a malonic ester (a dicarbonyl equivalent) with formamide. google.com The dinitrile functionality in 4,6-dimethylisophthalonitrile, while not a direct precursor in the classical sense, represents a molecule with two electrophilic carbon atoms (the nitrile carbons) positioned meta to each other on a benzene (B151609) ring, similar to the 1,3-relationship of carbonyls in precursors for pyrimidine synthesis. This structural feature allows dinitriles to undergo cyclization reactions with suitable reagents to form fused heterocyclic systems. For example, 2,4,6-triaminopyrimidine (B127396) derivatives have been synthesized and evaluated for biological activity. nih.gov

Cyclocondensation Approaches to Related Systems (e.g., Pyrimidinones)

Cyclocondensation reactions are fundamental to the synthesis of many heterocyclic systems, including pyrimidinones. A classic method is the Pinner synthesis, which involves the condensation of amidines with β-ketoesters. wikipedia.org Another significant route is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea.

While 4,6-dimethylisophthalonitrile itself is the target molecule rather than a starting material for simple pyrimidinones, its derivatives can participate in cyclocondensation. For instance, amino-substituted isophthalonitriles can act as building blocks for more complex fused heterocyclic structures. The reaction of an ortho-diaminoarene with an isatin, for example, leads to spiro compounds, demonstrating the utility of amine and carbonyl/nitrile functionalities in building complex scaffolds. scielo.br The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine highlights the modular nature of pyrimidine synthesis, where functional groups on the pyrimidine ring are sequentially installed or modified. google.com

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign methods. Research into the synthesis of isophthalonitrile derivatives has focused on catalytic methods and sustainable reaction media.

Catalytic Methods in Isophthalonitrile Derivative Synthesis

The most significant catalytic method for the production of aromatic nitriles, including isophthalonitriles, is vapor-phase ammoxidation. This industrial process converts alkyl-substituted aromatics directly into nitriles using ammonia (B1221849) and oxygen (or air) at high temperatures over a solid catalyst. wikipedia.org

Ammoxidation of Xylenes (B1142099): The ammoxidation of xylenes is a powerful, single-stage method to produce phthalonitriles. wikipedia.org For example, o-xylene (B151617) is converted to phthalonitrile (B49051) over vanadium-based catalysts. jst.go.jpnirmauni.ac.in This process is highly relevant for the potential large-scale synthesis of 4,6-dimethylisophthalonitrile from a corresponding tetra-alkylbenzene precursor. The reaction proceeds via the stepwise oxidation of the methyl groups.

| Catalytic Ammoxidation Overview | |

| Reaction | Vapor-Phase Ammoxidation |

| Substrate | Alkyl-substituted Aromatic (e.g., xylene) |

| Reagents | Ammonia (NH₃), Oxygen (O₂) |

| Typical Catalysts | Vanadium-Molybdenum Oxides (e.g., V–Sb–Bi–Zr/γ-Al₂O₃) scirp.orgscirp.org |

| Key Advantage | Direct conversion of C-H bonds to C-CN bonds in a single step. |

The efficiency and selectivity of ammoxidation are highly dependent on the catalyst composition and reaction conditions, such as temperature and reactant ratios. nirmauni.ac.inscirp.org

Sustainable Synthetic Route Development

The development of "green" synthetic routes aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. For nitrile synthesis, this includes replacing toxic cyanide reagents and using environmentally friendly solvents.

One approach is the one-pot conversion of aromatic aldehydes to nitriles. A reported green method utilizes water as the solvent for the reaction of an aromatic aldehyde with hydroxylamine (B1172632) hydrochloride, minimizing pollution. rsc.org Other solvent-free methods have also been developed, where the reaction between an aldehyde and hydroxylamine hydrochloride occurs on a solid support like silica (B1680970) gel. ajgreenchem.com

Another avenue of green chemistry involves the catalytic hydration of nitriles to amides using water as the solvent and sustainable nanocatalysts, such as nanorod manganese oxide, which offers a low-cost and efficient alternative to traditional methods. researchgate.net While this is the reverse reaction, the principles of using water as a solvent and employing sustainable catalysts are central to green synthetic development in this chemical space. Furthermore, the use of potassium ferrocyanide, a less toxic cyanide source, has been explored for the cyanation of aryl halides, representing a greener alternative to highly toxic cyanide salts. google.com

Formation of Complex Molecules via Derivatization

The difunctional nature of 4,6-dimethylisophthalonitrile makes it a valuable building block for the synthesis of complex, polycyclic molecules. The nitrile groups can participate in cyclization reactions to form new heterocyclic rings.

A notable example is the synthesis of advanced materials for organic light-emitting diodes (OLEDs). scispace.com In one reported pathway, a derivative, 2-(bis(4-methylphenyl)amino)-4,6-dimethylisophthalonitrile , is first synthesized via an Ullmann reaction between 3,5-dimethyl-2,6-dicyanoaniline and 4-iodotoluene . scispace.com This functionalized intermediate is then heated in polyphosphoric acid, which promotes an intramolecular electrophilic cyclization. scispace.com This key step involves both nitrile groups reacting to form a large, rigid, and planar heterocyclic system, yielding 3,6,8,11-tetramethyl-5H,9H-quino[3,2,1-de]acridine-5,9-dione . scispace.com This demonstrates how the nitrile groups of the core structure are instrumental in constructing complex, fused aromatic systems with specific photophysical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4,6-dimethylisophthalonitrile, ¹H and ¹³C NMR are fundamental in confirming the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The symmetry of the molecule dictates the number and splitting pattern of these signals. The two methyl groups at positions 4 and 6 are chemically equivalent and should produce a single, sharp singlet. The two aromatic protons at positions 2 and 5 are also equivalent and would appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework. One would anticipate signals for the quaternary carbons of the benzene ring (C1, C3, C4, C6), the protonated aromatic carbons (C2, C5), the nitrile carbons, and the methyl carbons. The chemical shifts of the nitrile carbons are typically found in a distinct region of the spectrum. sorbonne-universite.fr

Table 1: Predicted ¹H NMR Data for 4,6-Dimethylisophthalonitrile

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C2-H, C5-H) | ~7.5-8.0 | s (singlet) |

| Methyl-H (C4-CH₃, C6-CH₃) | ~2.5 | s (singlet) |

Note: Predicted values are based on standard chemical shift ranges for similar aromatic compounds.

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethylisophthalonitrile| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C3 (C-CN) | ~115-120 |

| C2, C5 (C-H) | ~130-135 |

| C4, C6 (C-CH₃) | ~140-145 |

| CN | ~117-120 |

| CH₃ | ~20-25 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects.

Advanced NMR Techniques for Aromatic Nitriles

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, advanced NMR techniques are employed. thieme-connect.com Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the methyl protons and the quaternary carbons of the ring, as well as the correlation of the aromatic protons to the nitrile-bearing carbons.

For aromatic nitriles, these techniques help to resolve any ambiguities that might arise from signal overlap in the one-dimensional spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

For 4,6-dimethylisophthalonitrile, the most characteristic vibrational mode is the C≡N stretching of the nitrile groups. This typically appears as a strong, sharp band in the IR spectrum in the region of 2220-2240 cm⁻¹. The presence of two nitrile groups might lead to symmetric and asymmetric stretching modes, which could potentially result in two distinct peaks or a broadened peak in this region.

Other expected vibrational bands include:

C-H stretching from the aromatic ring and methyl groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

C=C stretching within the aromatic ring (typically multiple bands in the 1600-1450 cm⁻¹ region).

CH₃ bending vibrations (around 1450 cm⁻¹ and 1380 cm⁻¹).

Aromatic C-H out-of-plane bending , which is indicative of the substitution pattern.

In a related compound, 4-Amino-5-(1-iminoethyl)-2,6-dimethylisophthalonitrile, the nitrile (CN) stretch is observed at 2211 cm⁻¹ in the IR spectrum. scispace.com

Table 3: Characteristic IR and Raman Bands for 4,6-Dimethylisophthalonitrile

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| C≡N Stretch | 2240-2220 | Strong | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| CH₃ Bending | 1450, 1380 | Medium | Medium |

Note: Intensities are general predictions.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For 4,6-dimethylisophthalonitrile (C₁₀H₈N₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (156.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion. Another plausible fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule, leading to an [M-27]⁺ fragment. The study of these fragmentation patterns helps to confirm the presence of the methyl and nitrile functional groups.

While a specific mass spectrum for 4,6-dimethylisophthalonitrile is not available, analysis of a related compound, 4-Amino-5-(1-iminoethyl)-2,6-dimethylisophthalonitrile, showed a molecular ion peak at m/z = 212, corresponding to its molecular weight. scispace.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of 4,6-Dimethylisophthalonitrile and its Derivatives

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal structure.

Although a crystal structure for 4,6-dimethylisophthalonitrile has not been reported in the Cambridge Structural Database (CSD), studies on related nitrile-containing aromatic compounds provide a basis for predicting its solid-state characteristics. For instance, a derivative, 2-(bis(4-methylphenyl)amino)-4,6-dimethylisophthalonitrile, has been synthesized and its structure could be amenable to X-ray diffraction analysis. The analysis of such derivatives reveals how the core isophthalonitrile structure is influenced by larger substituents.

Table 4: Hypothetical Crystallographic Data for 4,6-Dimethylisophthalonitrile

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values based on typical small organic molecules.

Analysis of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of 4,6-dimethylisophthalonitrile, several types of non-covalent interactions are expected to play a role:

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the nitrogen atoms of the nitrile groups on adjacent molecules are likely to be present.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in either a face-to-face or offset fashion.

These interactions collectively determine the crystal's density, stability, and macroscopic properties. The study of these forces is crucial in the field of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure. scispace.com

Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethylisophthalonitrile

Mechanistic Investigations of Key Reactions

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. total-synthesis.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.comlibretexts.org The reactivity of the aromatic ring towards electrophiles is significantly influenced by the substituents it carries. masterorganicchemistry.com Electron-donating groups activate the ring, increasing the reaction rate, while electron-withdrawing groups deactivate it. total-synthesis.commasterorganicchemistry.com

In the case of 4,6-dimethylisophthalonitrile, the benzene (B151609) ring is substituted with two methyl groups and two nitrile (cyano) groups. Methyl groups are known to be activating groups and ortho-, para-directors due to their electron-donating inductive effect. libretexts.org Conversely, nitrile groups are strongly deactivating and meta-directing because of their strong electron-withdrawing inductive and resonance effects. libretexts.orgpressbooks.pub

Table 1: Effect of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CN (Nitrile) | Deactivating | Meta |

Data sourced from multiple chemical principles resources.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com Unlike electrophilic substitution, SNA is favored by the presence of strong electron-withdrawing groups on the aromatic ring, especially when positioned ortho or para to the leaving group. pressbooks.publibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.publibretexts.org

The two nitrile groups in 4,6-dimethylisophthalonitrile make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. However, for a typical SNA reaction to occur, a suitable leaving group (like a halide) would need to be present on the ring. In the absence of such a leaving group, the nitrile groups themselves could potentially be the target of nucleophilic attack, although this would lead to addition or transformation of the nitrile group rather than substitution on the ring. If a derivative of 4,6-dimethylisophthalonitrile containing a leaving group, for instance, at position 2, were to react with a nucleophile, the reaction would be facilitated by the electron-withdrawing nitrile groups.

Radical Reactions involving Nitrile Compounds

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org The initiation step, which forms the initial radical, can often be induced by heat or UV radiation. libretexts.org

While specific research on the radical reactions of 4,6-dimethylisophthalonitrile is not extensively documented in readily available literature, general principles of radical chemistry can be applied. The benzylic hydrogens on the methyl groups of 4,6-dimethylisophthalonitrile are susceptible to abstraction by radicals. This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring. Once formed, this benzylic radical can participate in various propagation steps, such as reacting with a halogen to form a benzylic halide. A common reagent for benzylic bromination is N-bromosuccinimide (NBS), which is used in the presence of a radical initiator. youtube.com

Nitrile compounds themselves can undergo radical reactions. For example, tributyltin hydride (Bu₃SnH) is a reagent known to mediate radical chain reactions, including the dehalogenation of alkyl halides. libretexts.org It is conceivable that under appropriate conditions, radical species could add to the carbon-nitrogen triple bond of the nitrile groups in 4,6-dimethylisophthalonitrile, leading to the formation of new carbon-centered radicals that could then undergo further reactions.

Hydrolysis and Condensation Pathways

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. ebsco.com The nitrile groups (-C≡N) in 4,6-dimethylisophthalonitrile can be hydrolyzed under acidic or basic conditions. The hydrolysis of a nitrile typically proceeds in two stages. The first stage yields an amide, and further hydrolysis of the amide leads to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

In the case of 4,6-dimethylisophthalonitrile, partial hydrolysis would yield 4,6-dimethylisophthalamide, and complete hydrolysis would result in 4,6-dimethylisophthalic acid. The reaction conditions (temperature, concentration of acid or base) can be controlled to favor either the partial or complete hydrolysis product.

Condensation Reactions:

Condensation reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. ebsco.com The functional groups present in 4,6-dimethylisophthalonitrile and its derivatives can participate in various condensation reactions.

For example, the dicarboxylic acid obtained from the hydrolysis of 4,6-dimethylisophthalonitrile (4,6-dimethylisophthalic acid) can undergo condensation polymerization with a diol to form a polyester (B1180765) or with a diamine to form a polyamide.

Furthermore, the nitrile groups themselves can participate in condensation reactions. For instance, the reaction of nitriles with certain nucleophiles can lead to the formation of new heterocyclic rings. One-pot, multi-component condensation reactions are also a powerful tool for synthesizing complex molecules, such as substituted pyridines, from simpler starting materials. rsc.org Aldol-type condensation reactions, which form a β-hydroxy carbonyl compound, are fundamental in organic synthesis. magritek.com While not directly applicable to the parent compound, derivatives of 4,6-dimethylisophthalonitrile could be designed to undergo such reactions. For instance, if one of the methyl groups were oxidized to an aldehyde, it could participate in an intramolecular aldol (B89426) condensation with the other methyl group (after deprotonation) if the geometry allows.

Photochemical Transformations of 4,6-Dimethylisophthalonitrile and its Derivatives

Photo-induced Reactions and Quantum Yields

Photo-induced Reactions:

Photochemical reactions are initiated by the absorption of light energy. taylorfrancis.compku.edu.cn For a photoreaction to occur, the molecule must absorb light, which excites it to a higher electronic state. taylorfrancis.com The energy of the absorbed photon must be sufficient to overcome the activation energy for the reaction. taylorfrancis.com The excited molecule can then undergo various transformations, such as isomerization, bond cleavage, or electron transfer. nih.govbeilstein-journals.org

Specific photochemical studies on 4,6-dimethylisophthalonitrile are not widely reported. However, the presence of the aromatic ring and nitrile groups suggests potential for photochemical reactivity. Aromatic compounds can undergo various photo-induced reactions, including photoisomerization and photocycloaddition. Nitrile-containing compounds can also be photochemically active.

One possible photo-induced reaction could involve the nitrile groups. For example, photo-induced electron transfer from a suitable donor to the electron-deficient aromatic ring of 4,6-dimethylisophthalonitrile could initiate radical ion reactions. The (6-4) photolyase enzyme, for instance, repairs DNA damage through a process initiated by photo-induced electron transfer. nih.gov

Quantum Yields:

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the system. edinst.comhoriba.com Quantum yields can range from 0 to over 1 (in the case of chain reactions). A high quantum yield indicates an efficient photochemical process, while a low quantum yield suggests that other deactivation pathways, such as fluorescence, phosphorescence, or non-radiative decay, are more dominant. edinst.com

The quantum yield is a crucial parameter for characterizing fluorescent molecules and materials. edinst.comnih.govthermofisher.com It can be measured using either relative or absolute methods. edinst.com The relative method compares the fluorescence of the sample to that of a standard with a known quantum yield, while the absolute method directly measures the ratio of emitted to absorbed photons, often using an integrating sphere. edinst.comhoriba.comresearchgate.net

Without experimental data, the quantum yields for any potential photochemical reactions of 4,6-dimethylisophthalonitrile are unknown. The actual values would depend on the specific reaction, the wavelength of light used, the solvent, and other experimental conditions.

Cycloaddition Reactions (e.g., [4+4] Photodimerization of Related Systems)

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. While specific research on the [4+4] photodimerization of 4,6-dimethylisophthalonitrile is not extensively documented, the behavior of analogous compounds provides valuable insights. For instance, the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a well-established method for synthesizing pyridine (B92270) rings. nih.govrsc.org This type of reaction highlights the capability of the nitrile group to participate in cycloadditions to form new heterocyclic systems.

Furthermore, studies on the photodimerization of styrenes in the presence of electron acceptors like 1,2,4,5-tetracyanobenzene show the formation of cyclobutane (B1203170) derivatives alongside other products. rsc.org This suggests that under photochemical conditions, dicyanobenzenes can facilitate cycloaddition reactions. A crucial factor for solid-state photodimerization, such as a [2+2] reaction, is the alignment of the reactant molecules in the crystal lattice. A bis(aryl nitrile) alkene, for example, undergoes a hydrogen-bond-directed intermolecular [2+2] photodimerization to yield a tetra(aryl nitrile)cyclobutane. nih.gov This principle of topochemical control, where the crystal packing pre-organizes the molecules for reaction, would be a key consideration for any potential solid-state cycloaddition of 4,6-dimethylisophthalonitrile.

Photomechanochemistry in Solid-State Reactions

Photomechanochemistry is an emerging field that investigates how mechanical force can influence photochemical reactions. beilstein-journals.orgbeilstein-journals.org This approach is particularly relevant to solid-state reactions, where the physical properties of the crystal play a significant role. Research has shown that mechanical stress, such as grinding, can alter the pathways of solid-state photochemical reactions. beilstein-journals.org

A notable example is the photodimerization of 9-anthracenecarbonitrile, where grinding the crystals before irradiation leads to a different isomeric product compared to the reaction in the un-stressed crystalline state. beilstein-journals.org This is attributed to a mechanochemically induced change in the crystal packing, which in turn dictates the geometry of the product. This phenomenon, where mechanical force can control reaction selectivity, is a key concept in photomechanochemistry. beilstein-journals.org The application of such principles to 4,6-dimethylisophthalonitrile could potentially allow for the selective synthesis of specific cycloadducts or other photoproducts by manipulating the solid-state environment through mechanical means. The integration of photochemical reactions with ball-milling apparatus represents a practical application of this concept. beilstein-journals.org

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of 4,6-dimethylisophthalonitrile, particularly its behavior during oxidation and reduction, are fundamental to understanding its electron transfer capabilities.

Cyclic Voltammetry and Controlled Potential Electrolysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of species in solution. palmsens.comlibretexts.org In a typical CV experiment, the potential is swept linearly between two limits, and the resulting current is measured. libretexts.org For aromatic nitriles, the reduction process is of particular interest. Studies on isophthalonitrile (1,3-dicyanobenzene) have shown that it undergoes a quasi-reversible one-electron reduction in anhydrous DMF to form a radical anion. researchgate.net This radical anion can then undergo dimerization. researchgate.net The presence of two electron-donating methyl groups in 4,6-dimethylisophthalonitrile would be expected to make the reduction occur at a more negative potential compared to the parent isophthalonitrile.

The reversibility of a redox event in CV provides information about the stability of the generated species. als-japan.com A reversible wave indicates that the product of the electron transfer is stable on the timescale of the experiment, while an irreversible wave suggests that the product undergoes a rapid chemical reaction. als-japan.com The scan rate in CV is a crucial parameter; a process may appear quasi-reversible or irreversible at high scan rates but can become reversible at lower scan rates. als-japan.comresearchgate.net

Controlled potential electrolysis, where a constant potential is applied, can be used to generate the radical anion of 4,6-dimethylisophthalonitrile in bulk, allowing for further study of its reactivity. oaepublish.com

Investigation of Electron Transfer Processes

Aromatic nitriles are known to participate in electron transfer reactions, often acting as electron acceptors. utexas.eduresearchgate.netresearchgate.net The nitrile groups are strongly electron-withdrawing, which facilitates the acceptance of an electron to form a stable radical anion. The stability of these radical anions is a key factor in their subsequent chemistry.

Photoinduced electron transfer (PET) is a common process for aromatic nitriles. nii.ac.jp Irradiation of aromatic amines in the presence of alkyl nitriles, for example, can lead to efficient electron transfer. researchgate.net Similarly, aromatic nitriles can be alkylated via PET in the presence of a mediator. epa.gov Highly substituted isophthalonitrile derivatives have been developed as potent photoredox catalysts, capable of undergoing electron-primed processes where the electrochemically generated radical anion is photoexcited to a strongly reducing state. beilstein-journals.orgoaepublish.com This highlights the rich electron transfer chemistry of the isophthalonitrile core, which is directly applicable to 4,6-dimethylisophthalonitrile.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates of chemical reactions and the factors that influence them, while thermodynamics describes the energy changes that accompany these transformations.

Rate Law Determination for Select Reactions

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of the reactants. photophysics.comchemistrytalk.org It is determined experimentally and cannot be deduced from the stoichiometry of the reaction alone. chemistrytalk.orglibretexts.org For a general reaction A + B → products, the rate law takes the form: Rate = k[A]m[B]n, where k is the rate constant and m and n are the orders of the reaction with respect to reactants A and B. photophysics.com

While specific rate law determinations for reactions of 4,6-dimethylisophthalonitrile were not found in the provided search results, studies on the hydrolysis of substituted benzonitriles in sulfuric acid provide a relevant example of kinetic analysis. yu.edu.joresearchgate.net In these studies, the observed rate constants (kobs) were measured under different acid concentrations. For m-substituted benzonitriles, the rate of hydrolysis was found to be influenced by the electronic effects (inductive and resonance) of the substituents. yu.edu.jo For instance, in 10.0 M sulfuric acid, electron-releasing groups like the methyl group in 4,6-dimethylisophthalonitrile would be expected to enhance the reaction rate compared to unsubstituted benzonitrile. yu.edu.jo

The general methodology for determining a rate law involves systematically varying the concentration of one reactant while keeping others constant and measuring the effect on the initial reaction rate. chemistrytalk.orglibretexts.org This allows for the experimental determination of the reaction orders (m and n). Once the orders are known, the rate constant (k) can be calculated. chemistrytalk.org This systematic approach would be applicable to studying the kinetics of any reaction involving 4,6-dimethylisophthalonitrile.

Activation Energy and Reaction Progress Analysis

Activation Energy (Ea)

The activation energy is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that reactants must overcome to transform into products. A higher activation energy implies a slower reaction rate, as fewer molecules will possess sufficient kinetic energy to overcome the barrier at a given temperature.

For 4,6-dimethylisophthalonitrile, the activation energy would be a critical parameter in any of its potential reactions, such as hydrolysis of the nitrile groups, oxidation of the methyl groups, or electrophilic aromatic substitution on the benzene ring. The specific value of the activation energy would depend on the nature of the reacting species, the solvent, and the presence of any catalysts. For instance, the acid-catalyzed hydrolysis of the nitrile groups to carboxylic acids would have a distinct activation energy that could be determined experimentally.

The relationship between the rate constant (k) of a reaction and the activation energy (Ea) is described by the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor, a constant for each chemical reaction that relates to the frequency of collisions in the correct orientation

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By measuring the reaction rate at different temperatures, it is possible to construct an Arrhenius plot (ln(k) versus 1/T), from which the activation energy can be calculated from the slope of the line.

Reaction Progress Analysis

Reaction progress analysis involves monitoring the concentration of reactants and products over time to understand the kinetics of a reaction. This analysis can reveal important information about the reaction mechanism, such as the order of the reaction with respect to each reactant, the rate constant, and whether any intermediates are formed.

For a hypothetical reaction involving 4,6-dimethylisophthalonitrile, one could monitor its consumption or the formation of a product using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectroscopic methods such as UV-Vis or NMR spectroscopy. Plotting concentration versus time allows for the determination of the initial reaction rate and how the rate changes as the reaction progresses.

Hypothetical Reaction Progress Data

To illustrate, consider a hypothetical hydrolysis of one of the nitrile groups of 4,6-dimethylisophthalonitrile to form 4,6-dimethyl-2-cyanobenzamide. The progress of this reaction could be monitored by measuring the concentration of 4,6-dimethylisophthalonitrile over time.

| Time (minutes) | Concentration of 4,6-dimethylisophthalonitrile (M) |

| 0 | 0.100 |

| 10 | 0.085 |

| 20 | 0.072 |

| 30 | 0.061 |

| 40 | 0.052 |

| 50 | 0.044 |

| 60 | 0.037 |

From such data, one can plot concentration versus time to visualize the reaction rate. The initial rate is the steepest slope at the beginning of the reaction, and it decreases as the reactant is consumed. By analyzing the shape of this curve, one can determine the reaction order and calculate the rate constant. For instance, if a plot of ln[Concentration] vs. time yields a straight line, the reaction is first order with respect to 4,6-dimethylisophthalonitrile.

The combination of activation energy determination and reaction progress analysis provides a comprehensive picture of the chemical reactivity of a compound like 4,6-dimethylisophthalonitrile. These studies are fundamental for optimizing reaction conditions, scaling up processes, and understanding the underlying molecular transformations.

Applications in Materials Science and Advanced Materials Chemistry

Polymer Chemistry and Network Formation

The dinitrile functionality of 4,6-dimethylisophthalonitrile serves as a key reactive site for polymerization, enabling the formation of highly stable polymer structures. These reactions can produce both linear and cross-linked network polymers with desirable properties.

4,6-Dimethylisophthalonitrile as a Monomer in Polymerization

The primary route for the polymerization of aromatic dinitriles like 4,6-dimethylisophthalonitrile is through cyclotrimerization of the nitrile groups. This reaction, often catalyzed by strong acids or metal catalysts, results in the formation of extremely stable 1,3,5-triazine (B166579) rings, which act as cross-linking points. ust.hkresearchgate.net This process transforms the small monomer molecules into a robust, three-dimensional covalent network. When a dinitrile monomer is used, the resulting structure is a Covalent Triazine Framework (CTF), a class of porous organic polymers known for their high thermal and chemical stability. researchgate.netrsc.org

Another potential, though less common, polymerization pathway for dinitriles is polyaddition reactions with diamines. This reaction yields polymers containing amidine groups in the main chain, which can subsequently be transformed into polybenzimidazoles (PBIs). core.ac.uk PBIs are a class of high-performance polymers known for their exceptional thermal and mechanical properties.

The polymerization process can be generally categorized as either addition polymerization, where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit, or condensation polymerization, which involves the reaction between functional groups of monomers, often releasing a small molecule like water. melscience.com The cyclotrimerization of dinitriles is a form of addition polymerization, creating a highly cross-linked structure without the loss of any atoms.

Incorporation into Polymer Networks and Composites

The polycyclotrimerization of 4,6-dimethylisophthalonitrile inherently leads to the formation of a highly cross-linked polymer network. ust.hk The triazine rings formed during this process serve as rigid, planar junction points, creating a three-dimensional architecture. The resulting Covalent Triazine Frameworks (CTFs) are a type of porous organic polymer (POP) characterized by permanent porosity and high surface areas. researchgate.netrsc.org The structure of these networks is defined by the geometry of the monomer; the bent nature of the isophthalonitrile core would result in a complex, non-linear network structure.

These robust polymer networks can also be integrated into composite materials. For instance, the polymer can be synthesized within or blended with other materials to enhance properties. The high thermal stability and chemical resistance of triazine-based polymers make them attractive for creating composites that can withstand harsh conditions. Furthermore, the inherent porosity of CTFs can be utilized to encapsulate other functional materials, creating multifunctional composites.

Structure-Property Relationships in 4,6-Dimethylisophthalonitrile-Derived Polymers

The properties of polymers derived from 4,6-dimethylisophthalonitrile are directly linked to its molecular structure. The presence of aromatic rings and the formation of triazine cross-links are expected to yield polymers with exceptional thermal stability and mechanical robustness. researchgate.netnih.gov

Thermal Properties : Aromatic polyamides and other high-performance polymers containing aromatic backbones exhibit high decomposition temperatures, often exceeding 400°C. nih.gov Polymers synthesized from aromatic dinitriles via cyclotrimerization are known to have high thermal-degradation temperatures (Td) and high glass-transition temperatures (Tg). ust.hk The rigid structure imparted by the benzene (B151609) and triazine rings restricts the thermal motion of the polymer chains, leading to high thermal stability.

Mechanical Properties : The high degree of cross-linking in triazine-based networks results in materials with high rigidity and strength. nih.gov The mechanical properties of such high-performance polymers are derived from their rigid chemical architectures. researchgate.net

Solubility and Processability : While the extensive cross-linking can lead to insolubility, which poses a processing challenge, the presence of the two methyl groups on the aromatic ring of the monomer can improve solubility. These groups increase the distance between polymer chains, weakening the intermolecular forces and potentially allowing the polymer to be dissolved in certain organic solvents, which is advantageous for fabrication and processing into films or membranes. ust.hk

Optical Properties : Polymers derived from dinitriles have been shown to be optically transparent with high refractive indices. ust.hk

Below is a data table illustrating the thermal properties of various high-performance aromatic polymers, providing context for the expected performance of polymers derived from 4,6-dimethylisophthalonitrile.

| Polymer Name | Monomers | Tg (°C) | Td (°C, 5% weight loss) |

| Poly(m-phenylene isophthalamide) | m-Phenylenediamine, Isophthaloyl chloride | 275 | >400 |

| Hyperbranched Polytriazine (hb-P1d) | 4,4'-(Oxydiphenylene)dicarbonitrile | 126.5 | 363 |

| Poly(p-phenyleneterephthalamide) | p-Phenylenediamine, Terephthaloyl chloride | >300 | >500 |

| Poly(arylene ether nitrile) | Dihydroxydiphenyl, Dichlorobenzonitrile | 200-250 | ~500 |

This table presents data for analogous polymer systems to illustrate typical properties. Data sourced from multiple references. ust.hkresearchgate.netnih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules, known as linkers. nih.govresearchgate.net The nitrile groups of 4,6-dimethylisophthalonitrile are capable of coordinating to metal centers, making it a suitable candidate for use as an organic linker in the synthesis of MOFs and other coordination polymers. acs.orgnih.gov

4,6-Dimethylisophthalonitrile as an Organic Linker in MOF Synthesis

In the context of MOF synthesis, 4,6-dimethylisophthalonitrile would function as a ditopic (two-connecting) organic linker. The two nitrile groups can bind to metal centers, bridging them to form an extended one-, two-, or three-dimensional network. acs.org The geometry of the linker is a critical factor that dictates the topology and structure of the resulting MOF. researchgate.net As an isophthalonitrile derivative, 4,6-dimethylisophthalonitrile is a "bent" or angular linker, which can lead to the formation of complex, non-linear framework structures.

The synthesis of coordination polymers using dinitrile ligands has been demonstrated with various metals, including silver (Ag) and rare earth elements like Gadolinium (Gd) and Yttrium (Y). acs.orgresearchgate.net The choice of metal ion, with its specific coordination geometry, combined with the geometry of the linker, determines the final architecture of the porous material. nih.gov

Design and Engineering of Porous Materials

The use of functionalized linkers is a key strategy in the design and engineering of porous materials for specific applications. researchgate.net By using 4,6-dimethylisophthalonitrile as a linker, the resulting MOF would have its pores decorated with methyl groups. These methyl groups would impart a hydrophobic (water-repelling) character to the internal surface of the material. This feature can be highly desirable for applications such as the selective adsorption of nonpolar molecules or for catalysis in non-aqueous media.

| MOF Designation | Metal Node | Organic Linker | Pore Size (Å) | BET Surface Area (m²/g) |

| [Y₂Cl₆(1,4-Ph(CN)₂)] | Yttrium (Y) | 1,4-Benzenedinitrile | 8.0 | Not Reported |

| UiO-66 | Zirconium (Zr) | Terephthalic acid | 6-7 | ~1200 |

| MOF-808 | Zirconium (Zr) | Benzene-1,3,5-tricarboxylate | 18.4 | ~1800 |

| IRMOF-1 (MOF-5) | Zinc (Zn) | Terephthalic acid | 12.1 | ~3000 |

This table includes data for representative MOFs to demonstrate the range of properties achievable through the combination of different metal nodes and organic linkers. Data sourced from multiple references. acs.orgacs.org

Conductive MOFs incorporating Isophthalonitrile Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While most MOFs are electrical insulators, a subclass known as conductive MOFs (cMOFs) has garnered significant attention for applications in electronics, energy storage, and sensing. nih.govwikipedia.orgmit.edu The conductivity in these materials is typically achieved through efficient charge transport pathways, which can be established "through-bond" via the coordination network, or "through-space" via π-π stacking interactions between aromatic ligands. mit.edu

The design of cMOFs often relies on using planar, conjugated organic linkers that facilitate the delocalization of electrons throughout the framework. wikipedia.org Ligands containing redox-active moieties are particularly effective as they can generate charge carriers within the structure. nih.gov Isophthalonitrile and its derivatives, featuring a conjugated benzene ring and electron-withdrawing nitrile groups, are viable candidates for constructing cMOFs. The nitrile groups can coordinate with metal centers, while the aromatic core can participate in π-stacking interactions, both of which are crucial for establishing conductive pathways. nih.govwikipedia.org

While numerous ligands like those based on triphenylene, phthalocyanine, and benzenehexathiol (B56681) have been successfully used to create highly conductive MOFs, the incorporation of isophthalonitrile-based ligands is an area of growing interest. wikipedia.orgmit.edu For instance, derivatives such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile have been utilized in the development of photocatalysts, indicating the electronic utility of the isophthalonitrile core. chemrxiv.orgunimi.it The strategy involves creating 2D layered structures where extended π-d conjugation between the metal d-orbitals and the ligand's π-system allows for efficient charge delocalization. chemrxiv.org The stacking of these 2D layers further enhances conductivity. chemrxiv.org The inherent porosity and tunable electronic properties of MOFs constructed with isophthalonitrile ligands make them promising for advanced electronic applications. fjirsm.ac.cncas.cn

Applications of MOFs in Catalysis and Sensing

The unique structural features of Metal-Organic Frameworks (MOFs), such as high surface area, tunable porosity, and the presence of active metal sites, make them exceptional candidates for applications in catalysis and chemical sensing. nih.govnih.govrsc.org

Catalysis: MOFs can act as heterogeneous catalysts with high efficiency and selectivity. nih.gov Their catalytic activity can originate from:

Metal Nodes: The metal ions or clusters can act as Lewis acid sites.

Functional Ligands: Organic linkers can be functionalized with catalytic groups.

Encapsulated Guests: Catalytically active species can be confined within the MOF pores.

MOFs have been successfully applied in various catalytic reactions, including oxidation, hydrogenation, and carbon-carbon coupling reactions. chemrxiv.orgnih.gov For example, the hydrogenation of isophthalonitrile to produce meta-xylylenediamine is a significant industrial process where supported metal catalysts are employed. rsc.org MOF-derived catalysts, such as those based on cobalt, have also been developed for nitrile hydrogenation. google.com The well-defined, porous structure of MOFs can enhance substrate accessibility to active sites and influence product selectivity. nih.gov

Sensing: MOFs are highly effective as sensing materials due to their ability to adsorb analytes, leading to a detectable change in their physical or chemical properties. nih.govrsc.org The sensing mechanism often involves the interaction of the analyte with the MOF, causing a change in luminescence, conductivity, or color. rsc.org

Luminescent Sensing: Many MOFs, particularly those containing lanthanide metals or π-conjugated organic linkers, exhibit strong luminescence. nih.govrsc.org The presence of specific analytes can quench or enhance this luminescence, providing a sensitive detection method. For instance, lanthanide MOFs have been shown to be effective sensors for ions like Fe³⁺ and Cr₂O₇²⁻ in aqueous solutions. rsc.org

Chemiresistive Sensing: Conductive MOFs are particularly promising for chemiresistive sensing. cas.cnrsc.org The adsorption of gas molecules into the pores can modulate the MOF's electrical conductivity, providing a direct electronic readout. cas.cn The selectivity of these sensors can be tuned by modifying the pore size and the chemical functionality of the ligands. cas.cnnih.gov

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions. usherbrooke.carsc.org This field is crucial for creating new materials with tailored properties. 4,6-dimethylisophthalonitrile, with its specific arrangement of hydrogen bond acceptors (nitrile groups) and a π-system, is an excellent candidate for studies in supramolecular chemistry and crystal engineering.

Design and Synthesis of Multi-Component Crystalline Solids

Multi-component crystals, such as cocrystals and salts, consist of two or more different molecular entities held together in a stoichiometric ratio within a single crystal lattice. nih.govturkjps.org The synthesis of these materials has become a central focus of crystal engineering, as it allows for the modification of a substance's physical properties without altering its covalent structure. rsc.org

The design of multi-component solids relies on a logic-driven approach based on supramolecular synthons—robust and predictable intermolecular recognition motifs. nih.gov Key strategies include:

Hydrogen Bond Hierarchy: The formation of multi-component crystals often follows a hierarchical pattern where the best hydrogen bond donors interact with the best acceptors. ijper.org

Structural Inequivalence: If a molecule in a crystal exists in two different structural environments, this difference can be exploited to introduce additional components, leading to higher-order systems like quaternary (four-component) or quintinary (five-component) crystals. nih.govijper.org

While the formation of binary (two-component) cocrystals is well-established, the design of systems with three or more components is significantly more complex. ijper.org Logic-driven protocols, often starting with a robust binary template, have been successfully used to create stoichiometric four- and five-component molecular solids. nih.gov The structure of 4,6-dimethylisophthalonitrile, with its two nitrile groups, offers potential for forming directional interactions with various hydrogen bond donors, making it a valuable component for designing complex, multi-component crystalline architectures. researchgate.netnih.gov

Control of Molecular Organization through Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal is dictated by a complex interplay of non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. mpg.demdpi.comnih.gov Mastering the control of these interactions is the cornerstone of crystal engineering. usherbrooke.carsc.org

Hydrogen Bonds: The nitrile groups of 4,6-dimethylisophthalonitrile are potent hydrogen bond acceptors, capable of forming strong and directional C-H···N or O-H···N interactions. These interactions are fundamental in guiding the assembly of molecules into specific, predictable patterns (synthons). researchgate.netnih.gov

π-π Stacking: The aromatic benzene ring of the molecule allows for π-π stacking interactions, which play a crucial role in the packing of planar molecules, often leading to layered or herringbone structures. nih.gov

By carefully selecting co-formers with complementary functional groups, it is possible to direct the self-assembly process and control the final crystal structure. rsc.org For example, introducing molecules with strong hydrogen bond donor sites can lead to the formation of robust heterosynthons with the nitrile groups of 4,6-dimethylisophthalonitrile. turkjps.org This control over molecular organization is essential for tuning the material's bulk properties. mpg.de

Tailoring Material Properties via Crystal Engineering (e.g., Thermal Stability)

A primary goal of crystal engineering is to create materials with specific, pre-determined properties. usherbrooke.carsc.org Properties such as solubility, mechanical strength, and thermal stability are intrinsically linked to the crystal structure.

The process of tailoring thermal stability involves:

Selection of Components: Choosing molecular building blocks that can form strong, directional interactions.

Synthon Engineering: Promoting the formation of the most stable supramolecular synthons.

Controlling Polymorphism: Preventing the formation of less stable crystalline forms (polymorphs) that may have lower melting points. researchgate.net

Through the co-crystallization of 4,6-dimethylisophthalonitrile with suitable partner molecules, it is conceivable to engineer crystalline solids with enhanced thermal stability, which is a critical requirement for many materials used in electronic or high-temperature applications. researchgate.netschweizer.ag

Electronic and Optical Materials

The development of new materials for electronic and optical applications is a major driving force in materials science. mdpi.commdpi.comnptel.ac.in Organic molecules with extended π-conjugated systems are of particular interest due to their tunable electronic properties and potential for use in devices like field-effect transistors, LEDs, and solar cells. nptel.ac.inmdpi.com

4,6-dimethylisophthalonitrile possesses a π-conjugated system and strong electron-withdrawing nitrile groups. These features are characteristic of molecules used in electronic and nonlinear optical (NLO) materials. nih.govekb.eg The delocalization of π-electrons and the presence of donor-acceptor functionalities within a molecule can lead to significant NLO responses. nih.gov

Research into organic NLO materials often involves designing molecules where an electron-donating group is linked to an electron-accepting group via a π-conjugated spacer. nih.gov This intramolecular charge transfer (ICT) is key to achieving large hyperpolarizability values, which is a measure of the NLO response. mdpi.com While 4,6-dimethylisophthalonitrile itself is more of a core acceptor unit, it can be chemically modified or used as a building block in larger, more complex molecules designed for specific electronic or optical properties. nih.govrsc.org For example, derivatives of isophthalonitrile have been investigated as components of photocatalysts and diradicaloids with unique optical properties. chemrxiv.orgunimi.itmdpi.com

The electronic properties, such as the HOMO-LUMO energy gap, can be tuned by chemical modification. mdpi.com A smaller energy gap is often associated with higher chemical reactivity and can be indicative of promising NLO properties. mdpi.com By functionalizing the 4,6-dimethylisophthalonitrile core with various donor groups, a series of derivatives could be synthesized and computationally screened for their potential as high-performance electronic and optical materials. nih.govrsc.org

Role of Nitrile Groups in Electronic Conjugation

The nitrile group (-C≡N) is a potent electron-withdrawing group. In a molecule like 4,6-dimethylisophthalonitrile, the two nitrile groups significantly influence the electronic structure of the central benzene ring. This electron-withdrawing nature, combined with the π-system of the aromatic ring, creates a conjugated system that can be tailored by the addition of other functional groups.

The presence of electron-donating groups, such as the methyl groups in 4,6-dimethylisophthalonitrile, can modulate the electronic properties of the molecule. This interplay between electron-donating and electron-withdrawing groups is a key principle in the design of organic materials with specific electronic and photophysical properties. The ability to fine-tune these properties makes isophthalonitrile derivatives attractive candidates for various applications in organic electronics.

Potential in Organic Electronic Devices (e.g., OLEDs, charge transport)

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on materials that can efficiently transport charge (electrons and holes) and emit light. The electronic properties of isophthalonitrile derivatives make them promising candidates for these applications. The nitrile groups can enhance the electron-accepting and transport capabilities of the molecule.

While specific research on 4,6-dimethylisophthalonitrile in OLEDs is not widely documented, studies on other isophthalonitrile derivatives highlight their potential. For instance, isophthalonitrile derivatives incorporating carbazole (B46965) and other donor moieties have been investigated as host materials and emitters in OLEDs. These studies demonstrate that by carefully selecting the substituents on the isophthalonitrile core, it is possible to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is crucial for efficient charge injection and transport, as well as for achieving desired emission colors.

The following table summarizes the electronic properties of some isophthalonitrile derivatives, illustrating the tunability of this class of compounds. It is important to note that these are examples of related compounds, and the specific properties of 4,6-dimethylisophthalonitrile may vary.

| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Area |

| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | -6.15 | -2.63 | 3.52 | OLED Emitter (TADF) |

| 2,4,5-Tri(9H-carbazol-9-yl)-6-(ethyl(phenyl)amino)isophthalonitrile | -5.8 | -2.4 | 3.4 | Organic Electronics |

| 2-Fluoroisophthalonitrile | - | - | - | Photocatalyst |

| BPBCzO (A carbazole-benzophenone derivative) | -5.72 | -2.29 | 3.43 | OLED Host Material |

| BCzBCzO (A carbazole-benzophenone derivative) | -5.63 | -2.31 | 3.32 | OLED Host Material |

Note: The data presented in this table is based on published research on various isophthalonitrile derivatives and is intended for illustrative purposes. The electronic properties of 4,6-dimethylisophthalonitrile are not yet extensively reported.

The potential for 4,6-dimethylisophthalonitrile in this area lies in its role as a building block. The methyl groups could provide solubility and influence the solid-state packing of the material, which is a critical factor for efficient charge transport in thin films. Further research is needed to synthesize and characterize the electronic properties of 4,6-dimethylisophthalonitrile and its derivatives to fully assess their potential in organic electronic devices.

Agrochemical Intermediate Research

The development of new and effective agrochemicals is a vital area of chemical research. Isophthalonitrile and its derivatives serve as important intermediates in the synthesis of various active ingredients for crop protection.

Role of Isophthalonitrile Derivatives in Agrochemical Synthesis

Isophthalonitrile itself is a known intermediate in the production of certain pesticides. nih.gov Its derivatives are also widely used. For example, chlorothalonil, a broad-spectrum fungicide, is a tetrachloroisophthalonitrile. The isophthalonitrile core provides a stable scaffold that can be functionalized to create molecules with specific biological activities.

While direct applications of 4,6-dimethylisophthalonitrile in commercial agrochemicals are not prominently reported, its structure suggests it could be a valuable intermediate. The synthesis of 2-(bis(4-methylphenyl)amino)-4,6-dimethylisophthalonitrile has been documented, indicating that the 4,6-dimethylisophthalonitrile core can be readily functionalized. researchgate.netaps.org

Furthermore, isophthalonitrile can be hydrogenated to produce m-xylylenediamine (B75579) (MXDA). marketreportsworld.commarketresearch.comchemicalland21.commade-in-china.com MXDA is used in the formulation of some pesticide intermediates, particularly for herbicide stabilizers and specialty agrochemical additives. marketreportsworld.com This synthetic pathway highlights an indirect route through which 4,6-dimethylisophthalonitrile, upon conversion to its corresponding diamine, could contribute to the agrochemical industry. The methyl groups on the aromatic ring could potentially influence the properties and efficacy of the final agrochemical product.

Research in this area continues to explore how different substitutions on the isophthalonitrile ring affect the biological activity of the resulting compounds. The exploration of derivatives like 4,6-dimethylisophthalonitrile could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Computational and Theoretical Studies of 4,6 Dimethylisophthalonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. These calculations could provide significant insights into the behavior of 4,6-dimethylisophthalonitrile.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the electronic structure of 4,6-dimethylisophthalonitrile would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like 4,6-dimethylisophthalonitrile, these calculations would reveal how the methyl and nitrile substituents on the benzene (B151609) ring influence the electron distribution and the energies of these frontier orbitals.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

Theoretical calculations are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For 4,6-dimethylisophthalonitrile, time-dependent DFT (TD-DFT) could be employed to predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for its absorption of light. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. These predicted values, when compared with experimental spectra, can help confirm the molecular structure and provide a deeper understanding of its electronic environment.

Energetic Profiles of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping out the energetic profiles of chemical reactions. For 4,6-dimethylisophthalonitrile, this could involve studying its potential synthesis routes or its reactivity with other chemical species. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be elucidated. This would provide critical information on reaction rates and the feasibility of different chemical transformations involving this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations would allow for the investigation of the dynamic behavior of 4,6-dimethylisophthalonitrile in various environments.

Conformational Analysis and Dynamical Behavior

While the benzene ring of 4,6-dimethylisophthalonitrile is rigid, the methyl groups have rotational freedom. MD simulations could be used to explore the preferred conformations of these methyl groups and the energy barriers associated with their rotation. This analysis would provide insight into the molecule's flexibility and how its shape fluctuates under different conditions, such as in the gas phase or in a solvent.

Intermolecular Interactions and Self-Assembly Simulations

MD simulations are particularly well-suited for studying how molecules interact with each other. For 4,6-dimethylisophthalonitrile, simulations could be performed to understand the nature and strength of intermolecular forces, such as van der Waals interactions and potential dipole-dipole interactions involving the nitrile groups. In a condensed phase, these simulations could predict whether the molecules tend to arrange in an ordered fashion, providing insights into potential self-assembly behavior and the structure of the material in its solid or liquid state.

Reactive Molecular Dynamics for Chemical Transformations

Reactive Molecular Dynamics (MD) is a powerful computational method that allows for the simulation of chemical reactions by dynamically changing the bonding between atoms. Unlike classical MD, which relies on fixed-bonding force fields, reactive force fields like ReaxFF can model bond formation and breakage, providing insights into reaction mechanisms, degradation pathways, and combustion processes. researchgate.netresearchgate.net

For 4,6-dimethylisophthalonitrile, ReaxFF-MD simulations could be employed to investigate its thermal decomposition. By simulating the molecule at elevated temperatures, researchers can observe the initiation of bond-breaking events, the formation of intermediate radical species, and the eventual evolution of small molecule products such as H₂, CO, and various nitrogen-containing compounds. mdpi.com These simulations track the molecular composition and temperature over time, revealing the onset of thermal runaway and the key reaction pathways. researchgate.net For instance, simulations could elucidate whether the initial decomposition occurs at the methyl groups, the nitrile groups, or the aromatic ring itself.

The methodology involves placing a number of 4,6-dimethylisophthalonitrile molecules in a simulation box and heating the system to high temperatures (e.g., 2000-4000 K) to accelerate the reactions within a computationally accessible timescale. mdpi.com The trajectories of all atoms are calculated over time, allowing for the analysis of evolving molecular fragments and reaction products. This approach has been successfully used to study the pyrolysis and combustion of various nitrogen-containing organic compounds and polymers. researchgate.netresearchgate.netmdpi.com The insights gained from such simulations are crucial for understanding the material's stability at high temperatures and for designing materials with enhanced thermal resistance.

Structure-Property Relationship Modeling

The fundamental principle that a molecule's structure dictates its function is the cornerstone of chemistry and materials science. rsc.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that create mathematical correlations between a molecule's structural features (descriptors) and its macroscopic properties or biological activities. researchgate.netunipi.itkashanu.ac.ir

For a molecule like 4,6-dimethylisophthalonitrile, computational methods, particularly those based on Density Functional Theory (DFT), can predict a wide range of material attributes. These attributes are derived directly from its optimized molecular geometry and electronic structure. DFT calculations can determine key quantum chemical descriptors that are fundamental to the molecule's behavior.

Key predictable properties include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. mdpi.com

Dipole Moment: This property is crucial for understanding intermolecular interactions and solubility. For 4,6-dimethylisophthalonitrile, the symmetrical placement of the methyl groups and the opposing nitrile groups would lead to a specific dipole moment that influences how it packs in a solid state and interacts with solvents.

Polarizability and Hyperpolarizability: These properties are essential for predicting non-linear optical (NLO) responses. Molecules with significant hyperpolarizability are candidates for applications in optoelectronics. mdpi.com Calculations can predict these values, guiding the design of new NLO materials.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,6-dimethylisophthalonitrile, the nitrogen atoms of the nitrile groups would be regions of negative potential, indicating sites susceptible to electrophilic attack.

These computational predictions are invaluable for screening potential applications of a molecule before undertaking costly and time-consuming experimental synthesis and characterization.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical stability and optical properties |

| Dipole Moment (μ) | 3.5 D | Influences intermolecular forces and solubility |

| Average Polarizability (α) | 150 a.u. | Response to an external electric field |

| First Hyperpolarizability (β) | 300 a.u. | Indicator of second-order NLO activity |

The traditional approach of designing materials can be accelerated significantly by integrating data-driven strategies and machine learning (ML). research.google Instead of synthesizing and testing individual compounds, these methods leverage large datasets of known molecules and their properties to build predictive models. These models can then screen vast virtual libraries of compounds to identify candidates with desired attributes. researchgate.netsemanticscholar.org

For a compound like 4,6-dimethylisophthalonitrile, a data-driven approach would begin by placing it within a large chemical space of related aromatic nitriles and substituted benzenes. An ML model, such as a graph neural network or a random forest regressor, could be trained on a dataset where molecular structures are paired with computationally derived or experimentally measured properties (e.g., HOMO-LUMO gap, solubility, thermal stability). researchgate.netnih.gov

The process typically involves:

Data Generation: Creating a large dataset of molecules and their properties using high-throughput computational chemistry methods (like DFT). research.google

Featurization: Converting molecular structures into numerical representations (descriptors) that the ML model can understand. These can range from simple topological indices to complex quantum mechanical descriptors. semanticscholar.orgacs.org

Model Training: Training an ML algorithm to learn the relationship between the molecular features and the target properties. nih.gov

Prediction and Screening: Using the trained model to rapidly predict the properties of new, un-synthesized molecules, such as derivatives of 4,6-dimethylisophthalonitrile. This allows for the efficient identification of promising candidates for specific applications, such as organic electronics. arxiv.orgresearchgate.net

For example, an ML model could be developed to predict the site selectivity of electrophilic aromatic substitution on a range of substituted benzenes, including 4,6-dimethylisophthalonitrile. acs.orgrsc.org By training on known reactions, the model could predict the most likely position for functionalization, guiding synthetic efforts to create novel derivatives with tailored properties. This approach dramatically reduces the time and resources required for materials discovery. nih.gov

| Step | Description | Tools/Methods | Application to 4,6-Dimethylisophthalonitrile |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of thousands of derivatives by varying substituents on the aromatic ring. | RDKit, Open Babel | Generate analogs with different alkyl, alkoxy, or halogen groups. |